3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with a propyl group at the 3-position. This structure is notable for its high strain energy and unique three-dimensional geometry, which makes it a valuable bioisostere in medicinal chemistry. The compound is designed to replace linear or planar groups (e.g., alkynes, para-substituted aromatics) while improving pharmacokinetic properties such as metabolic stability and solubility .
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves radical additions, photochemical reactions, or stepwise functionalization of preformed bicyclo[1.1.1]pentane cores. For example, 3-substituted derivatives are often synthesized via nucleophilic substitutions or decarboxylative couplings .
Properties
IUPAC Name |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSTYZIUXCVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . The resulting diketone can then undergo a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Chemical Reactions Analysis
3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: Depending on the reaction, products can include alcohols, ketones, or substituted derivatives of the original compound.
Scientific Research Applications
3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and enzyme mechanisms.
Medicine: Its unique structure is explored in drug design, where it can improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound, leading to enhanced biological activity and stability.
Comparison with Similar Compounds
Table 1: Key Properties of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Structural and Functional Comparisons
- Lipophilicity: The propyl and trifluoromethyl derivatives exhibit increased lipophilicity compared to polar groups (e.g., hydroxy, amino), making them suitable for crossing biological membranes . The methoxycarbonyl group balances polarity and reactivity, serving as a handle for further derivatization .
- Synthetic Accessibility: Iodo and methoxycarbonyl derivatives are synthesized in high yields (40–80%) via hydrolysis or esterification, whereas amino and trifluoromethyl derivatives require specialized reagents (e.g., HATU, fluorinating agents) . The propyl variant is less documented but likely follows alkylation strategies similar to benzyl or tert-butyl analogs .
Applications in Drug Discovery :
- Trifluoromethyl and propyl derivatives are prioritized in CNS drug design due to their ability to mimic aromatic rings while avoiding metabolic oxidation .
- The methoxycarbonyl derivative is a key substrate for continuous-flow photoredox reactions, enabling rapid synthesis of BCP-containing pharmaceuticals .
Research Findings and Challenges
Photoredox Reactivity :
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes decarboxylative C–N coupling with indoles under Cu/Ir catalysis, achieving 80% yield in flow systems . In contrast, the propyl derivative’s reactivity in similar conditions remains unexplored.- Bioisosteric Performance: The trifluoromethyl derivative’s -CF₃ group mimics -CH₃ but with enhanced electronegativity, improving target binding in kinase inhibitors . Amino derivatives show promise in peptide-based therapeutics, though their basicity requires careful pH optimization .
- Stability Issues: Hydroxy and amino derivatives are prone to oxidation, necessitating protective groups (e.g., Boc, acetyl) during synthesis .
Biological Activity
3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₄O₂
- CAS Number: 271767-67-0
- Molecular Weight: 158.21 g/mol
The bicyclo[1.1.1]pentane core structure provides rigidity and stability, which are advantageous in drug design, allowing for enhanced binding interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Bicyclic Core:
- The bicyclic structure can be synthesized through photochemical reactions involving propellane and diacetyl, facilitating the construction of the bicyclo framework on a large scale.
-
Functionalization:
- Following core formation, the introduction of the carboxylic acid group can be achieved through oxidation or other functionalization methods, allowing for further modifications that enhance biological activity.
Biological Activity
Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The rigid structure influences binding affinities and specificities, which can modulate enzyme activities or receptor interactions effectively.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
-
Enzyme Inhibition Studies:
Research has shown that derivatives of bicyclo[1.1.1]pentane structures can act as potent inhibitors for enzymes involved in various disease pathways, including γ-secretase inhibition, which is crucial in Alzheimer's disease treatment . -
Bioisosteric Replacement:
The bicyclo[1.1.1]pentane motif has been reported as a non-classical phenyl ring bioisostere, enhancing the pharmacokinetic properties of drug candidates while maintaining efficacy .
Comparative Analysis
To understand the unique attributes of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Dicarboxylic derivative | Polymer synthesis |
| 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | Aromatic derivative | Drug design |
| Bicyclo[1.1.1]pentane-2-carboxylic acid | Simplest derivative | Starting material for functionalization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
